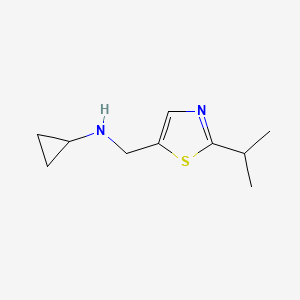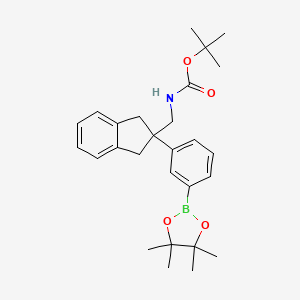
tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and an indene structure
Preparation Methods
The synthesis of tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate typically involves multiple steps, including substitution reactions and the use of protecting groups. One common synthetic route involves the following steps:
Formation of the dioxaborolane moiety: This is achieved through the reaction of a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.
Introduction of the indene structure: This step involves the cyclization of a suitable precursor to form the indene ring system.
Attachment of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate and a suitable base to form the carbamate linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and reduction reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .
Scientific Research Applications
Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, especially those targeting cancer and inflammatory diseases.
Material science:
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it useful in cross-coupling reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a dioxaborolane moiety and a tert-butyl group but differs in the aromatic structure.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar dioxaborolane moiety but includes a pyridine ring and a pyrrolidine structure
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C27H36BNO4 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-dihydroinden-2-yl]methyl]carbamate |
InChI |
InChI=1S/C27H36BNO4/c1-24(2,3)31-23(30)29-18-27(16-19-11-8-9-12-20(19)17-27)21-13-10-14-22(15-21)28-32-25(4,5)26(6,7)33-28/h8-15H,16-18H2,1-7H3,(H,29,30) |
InChI Key |
FJCNPZCRQMLNQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC4=CC=CC=C4C3)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
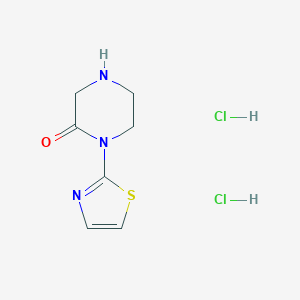
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
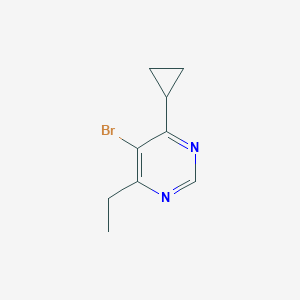
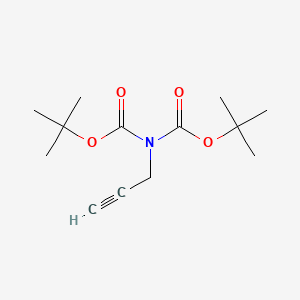


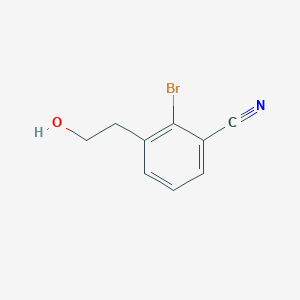
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

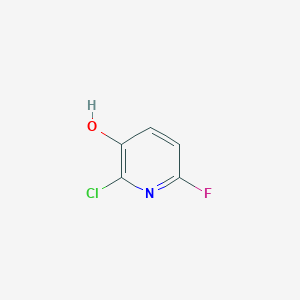
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
